molecular formula C7H10ClN3O B1411789 N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride CAS No. 1704318-68-2

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride

Cat. No.: B1411789
CAS No.: 1704318-68-2
M. Wt: 187.63 g/mol
InChI Key: PEXUYQLTUWOXJC-YFHOEESVSA-N
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Description

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is a heterocyclic organic compound featuring a pyrazole backbone substituted with an isopropyl group at the 1-position, a carbimidoyl chloride group at the 4-position, and an N-hydroxy functional group. Its structure combines electrophilic (chloride) and nucleophilic (hydroxy) moieties, enabling diverse reactivity patterns.

Properties

IUPAC Name

(4Z)-N-hydroxy-1-propan-2-ylpyrazole-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5(2)11-4-6(3-9-11)7(8)10-12/h3-5,12H,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXUYQLTUWOXJC-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde Oxime

Reaction Scheme :
$$
\text{1-Isopropyl-1H-pyrazole-4-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Base}} \text{1-Isopropyl-1H-pyrazole-4-carbaldehyde oxime}
$$
Conditions :

  • Hydroxylamine hydrochloride and a base (e.g., NaOH) in aqueous or alcoholic media.
  • Microwave-assisted reactions (65–70°C, 5–10 min) improve efficiency.

Step 2: Chlorination of the Oxime

Reaction Scheme :
$$
\text{Oxime} + \text{N-Chlorosuccinimide (NCS)} \xrightarrow{\text{DMF}} \text{N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride}
$$
Key Parameters :

  • Solvent : DMF or dichloromethane.
  • Temperature : 0–50°C, depending on reaction scale.
  • Catalyst : None required; NCS acts as the chlorinating agent.

Example Protocol :

  • Dissolve the oxime (0.25 mmol) in DMF (1 mL).
  • Add NCS (1.1 equiv) slowly under stirring.
  • Stir at 35°C until completion (monitored by TLC).
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Yield : ~70–89% (based on analogous reactions).

Direct Chlorination of Pyrazole Aldehyde Derivatives

Alternative methods using classical chlorinating agents (e.g., SOCl₂, PCl₅) may be explored, though these are less selective and harsher:

Reaction Scheme :
$$
\text{1-Isopropyl-1H-pyrazole-4-carbaldehyde} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{Imidoyl chloride}
$$
Conditions :

  • Reflux in DMF with excess SOCl₂.
  • Requires careful temperature control to avoid side reactions.

Limitations : Lower selectivity compared to NCS-mediated chlorination, leading to potential over-chlorination.

Microwave-Assisted Synthesis

Modern techniques enhance reaction efficiency:
Procedure :

  • Mix the oxime (1.03 mmol) with NCS (1.1 mmol) in DMF.
  • Irradiate in a microwave reactor at 35°C, 150 W for 1 min.
  • Add propargyl alcohol (1.1 mmol) and CuSO₄/NaHCO₃ for subsequent functionalization.

Advantages : Reduced reaction time (10–15 min) and improved yields.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Oxime Chlorination (NCS) NCS, DMF 35°C, 2–4 h 70–89% High selectivity, mild conditions
Direct Chlorination SOCl₂, DMF Reflux, 6–8 h 50–65% Simple setup, but lower selectivity
Microwave-Assisted NCS, DMF, CuSO₄ 35°C, 10 min 75–85% Rapid, energy-efficient, scalable

Critical Considerations

  • Purity : Column chromatography (hexane:EtOAc) is essential for isolating the product.
  • Stability : Imidoyl chlorides are moisture-sensitive; store under inert atmosphere.
  • Scalability : NCS-mediated methods are preferable for large-scale synthesis due to safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbimidoyl chloride group can be reduced to form corresponding amines.

    Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like primary or secondary amines, alcohols, or thiols under basic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Derivatives with nucleophiles replacing the chloride group.

Scientific Research Applications

Soluble Guanylate Cyclase (sGC) Stimulation

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride has been identified as a potential stimulator of soluble guanylate cyclase (sGC), which plays a crucial role in the nitric oxide (NO) signaling pathway. This pathway is significant in various physiological processes, including:

  • Cardiovascular Health : The compound has shown promise in treating conditions such as pulmonary hypertension, systemic hypertension, and heart failure by enhancing the vasodilatory effects of NO through increased cyclic guanosine monophosphate (cGMP) levels .
  • Wound Healing : By promoting NO signaling, it may also aid in wound healing processes, which are critical for recovery from injuries .

KDM5 Inhibition

Another vital application of this compound is its role as a KDM5 inhibitor. KDM5 proteins are involved in histone demethylation, which impacts gene expression and chromatin remodeling. The inhibition of KDM5 can have therapeutic implications in:

  • Cancer Treatment : Compounds like this compound may reverse epigenetic modifications associated with cancer progression, thus serving as a potential treatment avenue for various cancers .
  • Neuropsychiatric Disorders : The modulation of epigenetic factors through KDM5 inhibition may also address conditions such as Huntington's disease and Alzheimer's disease, where epigenetic dysregulation is implicated .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with hydroxylamine and carbimidoyl chlorides under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

sGC Stimulation Studies

A study demonstrated that compounds stimulating sGC could significantly lower blood pressure in animal models of hypertension, showcasing their potential for clinical applications .

KDM5 Inhibitor Efficacy

Research involving KDM5 inhibitors has indicated that these compounds can induce apoptosis in cancer cell lines by restoring normal gene expression patterns disrupted by methylation changes. This highlights the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride involves its reactive functional groups. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The carbimidoyl chloride group can react with nucleophiles, leading to the formation of stable derivatives that can modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structurally or functionally analogous compounds. However, the provided evidence (Fig. This discrepancy highlights a critical gap in the available evidence for direct comparison.

Hypothetical Comparison Framework (Based on General Pyrazole Chemistry):

To address this, a theoretical analysis is provided below, focusing on pyrazole-based compounds with chloride or carbimidoyl groups.

Compound Name Core Structure Key Functional Groups Reactivity/Applications
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride Pyrazole Isopropyl, carbimidoyl chloride, N-hydroxy Potential ligand, intermediate in heterocyclic synthesis
1H-Pyrazole-4-carbonyl chloride Pyrazole Carbonyl chloride Acylating agent, peptide synthesis
3-Chloro-1-methyl-1H-pyrazole Pyrazole Chloride at 3-position Agrochemical precursor
4-(Hydroxyimino)-1-isopropylpyrazole Pyrazole Hydroxyimino, isopropyl Metal coordination, catalysis

Key Findings (Theoretical):

Reactivity : The carbimidoyl chloride group in the target compound may exhibit greater electrophilicity compared to simpler pyrazole carbonyl chlorides, enabling nucleophilic substitution or cycloaddition reactions.

Biological Relevance : Unlike anthocyanin chlorides (), which are pH-sensitive antioxidants, the synthetic pyrazole derivative lacks documented biological activity, underscoring its role as a synthetic intermediate rather than a bioactive molecule.

Limitations and Recommendations

To address this, future studies should prioritize:

  • Synthesis and characterization of the compound’s reactivity.
  • Comparative studies with pyrazole carboxamides or hydrazides.
  • Exploration of its utility in coordination chemistry or drug discovery.

Biological Activity

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is a compound that has garnered interest in the scientific community due to its diverse biological activities, particularly in the fields of cancer research and epigenetic regulation. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H10ClN3O
  • Molecular Weight : 187.63 g/mol

This compound primarily functions as a KDM5 inhibitor . KDM5 (Lysine-specific demethylase 5) plays a crucial role in histone modification and gene expression regulation. Inhibition of KDM5 can lead to alterations in epigenetic states, potentially reversing aberrant gene expression associated with various cancers and other diseases .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Anticancer Activity Demonstrated efficacy against various cancer cell lines, including inhibition of cell proliferation and induction of apoptosis .
Anti-inflammatory Exhibits significant anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
Antimicrobial Effects Displayed activity against certain bacterial strains, suggesting potential use in antimicrobial therapies .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the effects of this compound on human cancer cell lines. The compound showed promising results with IC50 values indicating potent inhibition of cell growth across various types, including leukemia and lung cancer cells .
  • KDM5 Inhibition :
    • Research indicated that this compound effectively inhibits KDM5 activity, leading to increased levels of trimethylated histones, which are often downregulated in cancer cells. This suggests a potential mechanism for its anticancer effects, as reactivation of silenced tumor suppressor genes may occur through this pathway .
  • Inflammatory Response Modulation :
    • In vivo studies demonstrated that treatment with this compound reduced markers of inflammation in animal models of arthritis, indicating its potential utility in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride?

  • Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI) and activators like HOBt in polar aprotic solvents (e.g., DMF). Triethylamine is often used to neutralize acidic byproducts. Purification involves sequential liquid-liquid extraction (e.g., chloroform/water) and preparative chromatography (e.g., TLC with PE:EA = 8:1) .
  • Critical Parameters : Monitor reaction progress via TLC, optimize stoichiometry of intermediates, and ensure anhydrous conditions to avoid hydrolysis of the carbimidoyl chloride group.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Use a combination of:

  • ¹H/¹³C-NMR (e.g., 400–600 MHz in CDCl₃ or DMSO-d₆) to assign proton environments and carbon frameworks.
  • Mass spectrometry (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis to validate empirical formulas (e.g., %C, %H, %N deviations < 0.4%) .
    • Example : Aromatic protons in pyrazole rings typically resonate at δ 7.4–8.1 ppm, while isopropyl groups appear as doublets or septets near δ 1.2–1.5 ppm.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

  • Methodology :

  • Perform 2D-NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity.
  • Validate purity via HPLC-UV/HRMS with orthogonal methods (e.g., reverse-phase and HILIC columns).
  • Cross-check with X-ray crystallography if crystalline derivatives are accessible .
    • Case Study : In pyrazole-carboxamide syntheses, unexpected tautomerization or rotamers can cause split peaks in NMR; deuteration or variable-temperature NMR may clarify dynamic effects .

Q. What strategies mitigate instability of the carbimidoyl chloride group during storage or reactions?

  • Methodology :

  • Store under inert atmospheres (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM).
  • Avoid protic solvents or humidity; use molecular sieves or drying tubes.
  • Derivatize into stable intermediates (e.g., imidates or amides) for long-term storage .
    • Data-Driven Approach : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis to carboxylic acids).

Q. How can reaction mechanisms for pyrazole functionalization be probed experimentally?

  • Methodology :

  • Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track bond cleavage/formation via MS.
  • Perform kinetic studies under varying temperatures/pH to determine rate laws.
  • Computational modeling (DFT) to predict transition states and regioselectivity .
    • Example : EDCI/HOBt-mediated couplings likely proceed via active ester intermediates; quenching with deuterated water can confirm intermediate formation via MS isotope patterns .

Analytical and Data Interpretation Challenges

Q. How are trace impurities quantified in This compound batches?

  • Methodology :

  • HPLC-UV/ELSD with orthogonal columns (C18 and phenyl-hexyl) and gradient elution (0.1% TFA in acetonitrile/water).
  • LC-MS/MS for structural identification of impurities (e.g., dechlorinated byproducts).
  • Compare against certified reference standards (e.g., Imp. B or C analogs in pharmaceutical guidelines) .
    • Advanced Tip : Use charged aerosol detection (CAD) for non-UV-active impurities.

Q. What computational tools are recommended for predicting reactivity or spectroscopic properties?

  • Methodology :

  • Gaussian or ORCA for NMR/IR chemical shift calculations (B3LYP/6-31G* level).
  • ADMET Predictor or SwissADME for solubility/logP predictions.
  • Molecular docking (AutoDock Vina) to explore hypothetical biological interactions (e.g., enzyme inhibition) .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)123–135°C (varies by substituent)
Solubility in DMSOGravimetric Analysis>50 mg/mL (25°C)
Purity (HPLC-UV)Reverse-Phase C18≥98% (λ = 254 nm)
Degradation Half-Life (40°C)LC-MS Stability Study14 days (hydrolysis to carboxylic acid)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride
Reactant of Route 2
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride

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